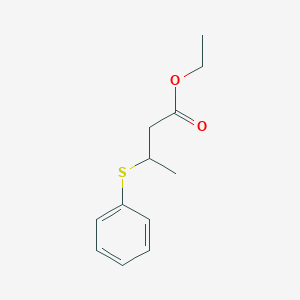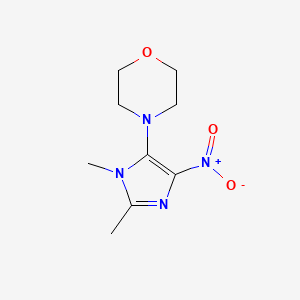![molecular formula C26H36N2O2Se2 B14319481 2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] CAS No. 105893-11-6](/img/structure/B14319481.png)
2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] is an organoselenium compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a diselane (Se-Se) bond, which imparts distinct chemical reactivity and stability compared to other organoselenium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] typically involves the reaction of diselenides with appropriate amides under controlled conditions. One common method includes the use of dichloromethane as a solvent and glacial acetic acid to acidify the reaction mixture. The reaction is often carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of selenium compounds due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] undergoes various types of chemical reactions, including:
Oxidation: The diselane bond can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can break the Se-Se bond, yielding selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diselane bond can yield selenoxides, while reduction can produce selenides .
Scientific Research Applications
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] involves its ability to undergo redox reactions, which can modulate biological pathways. The diselane bond can interact with thiol groups in proteins, affecting their function and activity. This interaction is crucial in its antioxidant and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Diazene-1,2-diyl)bis(2-methylpropanenitrile): Another organoselenium compound with a different central bond (N=N) instead of Se-Se.
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]: A similar compound with a nitrophenyl group instead of di(propan-2-yl)benzamide.
Uniqueness
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] is unique due to its specific structural features, such as the Se-Se bond and the di(propan-2-yl)benzamide groups.
Properties
CAS No. |
105893-11-6 |
|---|---|
Molecular Formula |
C26H36N2O2Se2 |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-[[2-[di(propan-2-yl)carbamoyl]phenyl]diselanyl]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C26H36N2O2Se2/c1-17(2)27(18(3)4)25(29)21-13-9-11-15-23(21)31-32-24-16-12-10-14-22(24)26(30)28(19(5)6)20(7)8/h9-20H,1-8H3 |
InChI Key |
JCOOUFRGLQQFEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
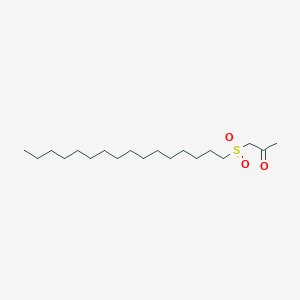
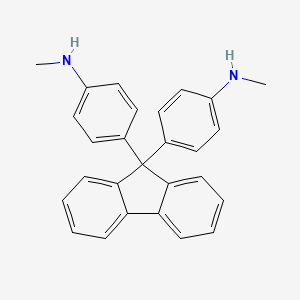
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
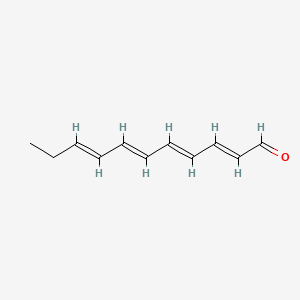
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
